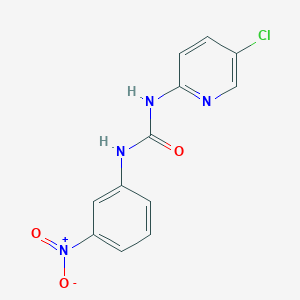
N-(5-chloro-2-pyridinyl)-N'-(3-nitrophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-N'-(3-nitrophenyl)urea, also known as NPC-1161B, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of urea derivatives and has shown promising results in various studies as a potential drug candidate for treating several diseases.
Mécanisme D'action
N-(5-chloro-2-pyridinyl)-N'-(3-nitrophenyl)urea exerts its biological effects by inhibiting various enzymes and proteins in the body. For example, it has been shown to inhibit the activity of several kinases, which are enzymes that play a key role in cell signaling pathways. It has also been shown to inhibit the activity of certain proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-N'-(3-nitrophenyl)urea has been shown to have several biochemical and physiological effects in the body. For example, it has been shown to inhibit the growth and proliferation of cancer cells, improve insulin sensitivity, and reduce the aggregation of amyloid beta peptides. However, more research is needed to fully understand the effects of N-(5-chloro-2-pyridinyl)-N'-(3-nitrophenyl)urea on the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-chloro-2-pyridinyl)-N'-(3-nitrophenyl)urea in lab experiments is its relatively simple synthesis method. Additionally, N-(5-chloro-2-pyridinyl)-N'-(3-nitrophenyl)urea has shown promising results in various studies as a potential drug candidate for treating several diseases. However, one limitation of using N-(5-chloro-2-pyridinyl)-N'-(3-nitrophenyl)urea in lab experiments is its potential toxicity, which needs to be carefully evaluated before conducting further studies.
Orientations Futures
There are several future directions for research on N-(5-chloro-2-pyridinyl)-N'-(3-nitrophenyl)urea. One area of research could be to further investigate its potential applications in the treatment of cancer, diabetes, and Alzheimer's disease. Additionally, more research is needed to fully understand the biochemical and physiological effects of N-(5-chloro-2-pyridinyl)-N'-(3-nitrophenyl)urea on the body. Finally, further studies are needed to evaluate the potential toxicity of N-(5-chloro-2-pyridinyl)-N'-(3-nitrophenyl)urea and its safety for use in humans.
Méthodes De Synthèse
N-(5-chloro-2-pyridinyl)-N'-(3-nitrophenyl)urea can be synthesized through a simple reaction between 5-chloro-2-pyridinamine and 3-nitrobenzoyl isocyanate. The reaction takes place in the presence of a base such as triethylamine and an organic solvent like dichloromethane. The resulting product is then purified through column chromatography to obtain pure N-(5-chloro-2-pyridinyl)-N'-(3-nitrophenyl)urea.
Applications De Recherche Scientifique
N-(5-chloro-2-pyridinyl)-N'-(3-nitrophenyl)urea has been extensively studied for its potential applications in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In cancer research, N-(5-chloro-2-pyridinyl)-N'-(3-nitrophenyl)urea has shown promising results as a potential inhibitor of several cancer cell lines. In diabetes research, N-(5-chloro-2-pyridinyl)-N'-(3-nitrophenyl)urea has been shown to improve insulin sensitivity in animal models. In Alzheimer's disease research, N-(5-chloro-2-pyridinyl)-N'-(3-nitrophenyl)urea has been studied for its potential to inhibit the aggregation of amyloid beta peptides, which are believed to play a key role in the development of Alzheimer's disease.
Propriétés
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O3/c13-8-4-5-11(14-7-8)16-12(18)15-9-2-1-3-10(6-9)17(19)20/h1-7H,(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHTXFDDLSSFLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloropyridin-2-yl)-3-(3-nitrophenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5766040.png)
![N-(2-methoxy-5-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5766048.png)
![ethyl 1-[4-(acetylamino)benzyl]-4-piperidinecarboxylate](/img/structure/B5766049.png)
![1-isobutyl-7,7-dimethyl-2-(4-methylphenyl)-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B5766059.png)
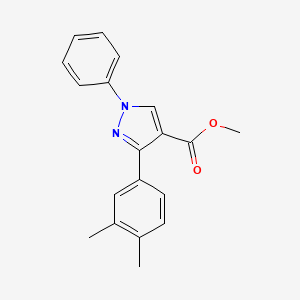
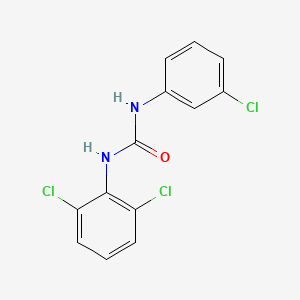
![N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5766074.png)
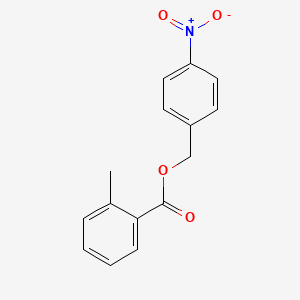
![2-ethyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B5766085.png)
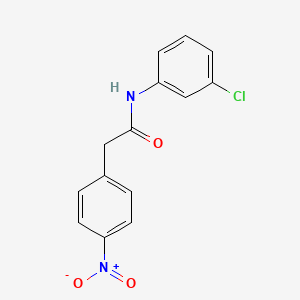
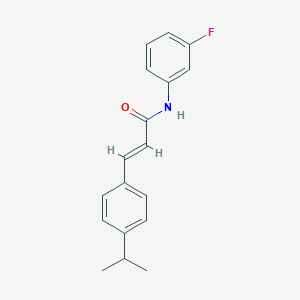
hydrazone](/img/structure/B5766115.png)
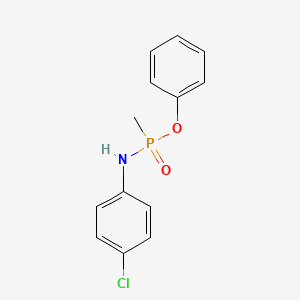
![1-phenylethanone O-{[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}oxime](/img/structure/B5766135.png)